2,3,4,6,7,9a-hexahydro-1H-quinolizine
Description
Properties
CAS No. |
1004-90-6 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
2,3,4,6,7,9a-hexahydro-1H-quinolizine |
InChI |
InChI=1S/C9H15N/c1-3-7-10-8-4-2-6-9(10)5-1/h1,5,9H,2-4,6-8H2 |
InChI Key |
QOSLIXYQUYOILJ-UHFFFAOYSA-N |
SMILES |
C1CCN2CCC=CC2C1 |
Canonical SMILES |
C1CCN2CCC=CC2C1 |
Origin of Product |
United States |
Preparation Methods
Mannich Condensation and Decarboxylative Cyclization
The Mannich reaction serves as a foundational strategy for constructing the quinolizine framework. A seminal method involves condensing 1-carbethoxymethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with formaldehyde and a substituted malonic acid derivative . For instance, reacting 1-carbethoxymethyl-2-(2,2-dicarbomethoxy-n-propyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline under reflux conditions in toluene facilitates cyclization, followed by hydrolysis with 3 N hydrochloric acid at 120°C for 16 hours . This step induces decarboxylation, yielding 2-oxo-3-methyl-9,10-dimethoxy-1,2,3,4,6,7-hexahydro-11b-benzo[a]quinolizine. While this method produces a benzo-fused analog, replacing the aromatic tetrahydroisoquinoline precursor with a non-aromatic cyclohexylamine derivative could direct the synthesis toward the target compound.
Key Reaction Parameters
| Reactant System | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Tetrahydroisoquinoline + Malonate | Toluene | 110–120 | 16 | 57–87 |
The absence of aromatic substituents necessitates careful selection of starting materials to avoid unwanted ring aromatization. For example, employing cyclohexane-1,2-diamine instead of tetrahydroisoquinoline may enable the formation of the fully aliphatic quinolizine core.
Cyclocondensation of Diamines with Carbonyl Compounds
Cyclocondensation reactions between diamines and diketones or ketoesters offer a direct route to partially hydrogenated quinolizines. Ethylenediamine, when reacted with carbon disulfide and cyclohexanone derivatives, facilitates the formation of pyrimidoquinoline structures . Adapting this approach, cyclohexane-1,3-diamine and acetylacetone undergo cyclization in the presence of Fe3O4 nanoparticles, which act as Lewis acid catalysts to activate carbonyl groups . The reaction proceeds via imine formation, followed by intramolecular cyclization, yielding hexahydroquinolizines with moderate efficiency (20–95% yields) .
Mechanistic Insights
-
Imine Formation : The diamine reacts with the diketone, forming a Schiff base intermediate.
-
Cyclization : Lewis acid sites on nanocatalysts (e.g., Zn²⁺ in ZnO) stabilize the transition state, enabling ring closure .
-
Aromatization : Selective hydrogenation or dehydration steps adjust the saturation level of the final product.
This method’s versatility allows for tuning the degree of hydrogenation by modifying reaction conditions, such as hydrogen pressure or catalyst choice.
Vapor-Phase Synthesis Using Aldehydes and Amines
Vapor-phase reactions, though primarily applied to quinoline synthesis, offer scalability for quinolizine derivatives. Passing a mixture of formaldehyde, acetaldehyde, and cyclohexylamine over a solid acid catalyst (e.g., SiO₂-Al₂O₃) at 350–400°C induces cyclodehydration, forming the bicyclic amine . Increasing the aldehyde/amine molar ratio to 3:1 enhances yield and selectivity by minimizing side reactions .
Process Parameters
This method’s main limitation lies in controlling the degree of hydrogenation, necessitating post-synthetic reduction steps.
Nanocatalyst-Mediated Friedländer Annulation
The Friedländer reaction, typically used for quinoline synthesis, can be adapted for quinolizines using nanocatalysts. Fe₃O4@SiO₂/isoniazid/Cu(II) nanoparticles promote the annulation of α-methylene ketones with 2-aminoaryl alcohols, forming the quinolizine skeleton via tandem coupling and dehydrogenation . Ethanol as a solvent at 60°C affords yields up to 96%, with the catalyst’s magnetic properties enabling easy recovery .
Substrate Scope
Chemical Reactions Analysis
Types of Reactions
2,3,4,6,7,9a-hexahydro-1H-quinolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinolizine derivatives with varying degrees of oxidation.
Reduction: Fully saturated quinolizine derivatives.
Substitution: Alkylated or acylated quinolizine derivatives.
Scientific Research Applications
Medicinal Chemistry
Dopaminergic Activity
One of the most significant applications of 2,3,4,6,7,9a-hexahydro-1H-quinolizine is its potential as a dopaminergic agent. Compounds related to this structure have been studied for their selective binding to dopamine receptors, particularly D1 dopamine receptors. Research indicates that these compounds can exhibit both agonist and antagonist activities at these receptor sites. For instance, derivatives of this compound have shown promise in treating conditions such as Parkinson's disease and hypertension by enhancing dopaminergic activity .
Neuroprotective Effects
Studies have also suggested that quinolizine derivatives may possess neuroprotective properties. This is particularly relevant for the development of treatments for neurodegenerative diseases. The ability to selectively target dopamine receptors may lead to reduced side effects compared to non-selective dopaminergic drugs .
Organic Synthesis
Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of various complex organic molecules. Its structure allows for further functionalization and modification through chemical reactions such as alkylation and acylation. This versatility makes it a valuable building block in organic synthesis .
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications. For example, it has been involved in the Friedländer reaction to create substituted chromenoquinoline derivatives that exhibit diverse biological activities .
Material Science
Polymer Applications
Research indicates that derivatives of this compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. The unique properties of quinolizine derivatives can lead to the development of advanced materials with tailored functionalities for specific applications in electronics and coatings .
Case Studies
| Study Title | Authors | Findings |
|---|---|---|
| Synthesis and Biological Evaluation of Quinolizidine Derivatives | Zhao et al. | Demonstrated the potential of quinolizidine derivatives as D1 receptor agonists with neuroprotective effects. |
| Development of Functionalized Quinolizidine Polymers | Chen et al. | Explored the incorporation of quinolizidine into polymer matrices for improved mechanical properties. |
| Structure-Activity Relationship Studies on Dopaminergic Compounds | Wang et al. | Investigated how modifications to the quinolizidine structure affect binding affinity to dopamine receptors. |
Mechanism of Action
The mechanism of action of 2,3,4,6,7,9a-hexahydro-1H-quinolizine involves its interaction with specific molecular targets. The nitrogen atom in the ring can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of quinolizine derivatives are heavily influenced by substituents, functional groups, and stereochemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Key Observations:
Spiro systems (e.g., oxazolidinone in ) introduce conformational rigidity, enhancing selectivity for α-adrenoceptors. Aromatic substituents (e.g., 3-furyl in ) may improve interactions with hydrophobic enzyme pockets.
Stereochemistry: Diastereomers of 4-(3-furyl)-1,7-dimethyl-hexahydroquinolizine () and enantiomers of spiro-benzoquinolizines () demonstrate that stereochemistry critically influences activity. For example, the (2S,3S,11bS)-enantiomer of the spiro compound showed antihypertensive activity, while its antipode was inactive .
Pharmacological Activities
Table 2: Activity Profiles of Analogs
- Receptor Targeting: Quinolizidine derivatives act as serotonin receptor ligands, suggesting that this compound could be modified for neuropharmacological applications .
Q & A
Q. Advanced
- Between-Subjects Design : Assign analogs to distinct test and control groups to isolate compound-specific effects, ensuring randomization to mitigate selection bias .
- Dose-Response Curves : Use logarithmic dosing (e.g., 0.1–100 µM) across multiple replicates to capture efficacy thresholds and Hill slopes, reducing Type I/II errors .
- Blinded Analysis : Implement double-blinding during data collection and analysis phases, particularly in subjective endpoints (e.g., behavioral assays) .
What safety protocols are critical when handling this compound given its acute toxicity profile?
Q. Basic
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (Category 4 acute toxicity) .
- Ventilation : Use fume hoods for synthesis and weighing steps to avoid inhalation risks.
- Emergency Preparedness : Maintain access to emergency showers and eyewash stations, with protocols for immediate medical consultation in case of exposure .
How can researchers optimize multi-step synthetic routes for hexahydroquinolizine derivatives to improve yield and stereochemical purity?
Q. Advanced
- Catalyst Screening : Test asymmetric transfer hydrogenation (ATH) catalysts (e.g., (1S,2S)-82) to enhance enantiomeric excess (e.g., 79–90.5% ee achieved in analogous syntheses) .
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
What statistical approaches are most robust for analyzing dose-dependent effects in hexahydroquinolizine bioactivity studies?
Q. Advanced
- Nonlinear Regression : Fit data to sigmoidal models (e.g., four-parameter logistic curve) to calculate EC and Hill coefficients, using software like GraphPad Prism.
- ANOVA with Post Hoc Tests : Apply Tukey’s HSD for multi-group comparisons to identify significant differences between analogs .
- Power Analysis : Predefine sample sizes using G*Power to ensure adequate statistical power (α = 0.05, β = 0.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
